2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride
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Overview
Description
2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride is a complex chemical compound known for its unique molecular structure and potential applications in various scientific fields. This compound features a fused ring system combining pyrido and diazocine rings, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the pyrido-diazocine core through cyclization reactions.
Functionalization of the ring system to introduce the oxo and hydro groups.
Attachment of the acetic acid moiety via condensation reactions.
Conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound requires robust methodologies to ensure consistency and scalability. Common techniques involve:
Batch reactors for precise temperature and pressure control.
Catalysts to increase reaction efficiency.
Purification steps such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can modify the oxidation state of specific atoms within the molecule.
Substitution: : Functional groups can be replaced under suitable conditions.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Substituting agents including halogens and organometallic compounds. Conditions often involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products depend on the type of reaction:
Oxidation: : Formation of additional oxo derivatives.
Reduction: : Conversion to fully saturated or partially reduced forms.
Substitution: : Introduction of new functional groups, enhancing reactivity.
Scientific Research Applications
This compound holds significant potential in various scientific domains:
Chemistry: : As an intermediate in synthetic organic chemistry.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential pharmaceutical applications due to its bioactive properties.
Industry: : Used in the development of novel materials and catalysts.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. Its unique structure allows it to bind selectively, modulating activity and resulting in desired biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid
2-(8-oxo-6H-pyrido[1,2-a][1,5]diazocine-3(2H,4H,8H)-yl)acetic acid
3-(8-oxo-5,6-dihydro-1H-pyrido[1,2-a][1,5]diazocin-3-yl)acetic acid
Highlighting Uniqueness
This compound's specific oxo and acetic acid groups confer unique reactivity and potential bioactivity compared to similar structures. Its fused ring system adds to its stability and versatility in chemical applications.
So there you have it: a comprehensive dive into the world of 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride! What’s next on the agenda?
Properties
IUPAC Name |
2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-12-3-1-2-11-10-4-9(6-15(11)12)5-14(7-10)8-13(17)18;/h1-3,9-10H,4-8H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMGFNYPJLPMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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